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Compound of Interest

Compound Name: 1,1-Dimethoxypropan-2-ol

Cat. No.: B1617257 Get Quote

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,1-
Dimethoxypropan-2-ol

Introduction: A Versatile Chiral Building Block
For researchers, medicinal chemists, and professionals in drug development, access to

versatile and well-characterized chiral building blocks is fundamental to the advancement of

complex molecular synthesis. 1,1-Dimethoxypropan-2-ol, also known as lactaldehyde

dimethyl acetal, represents a significant synthon in this regard. Possessing both a protected

aldehyde (as a dimethyl acetal) and a secondary alcohol on a simple three-carbon chain, it

offers dual functionality. The presence of a stereocenter at the C-2 position makes its

enantiopure forms, (R)- and (S)-1,1-dimethoxypropan-2-ol, particularly valuable starting

points in the chiral pool for asymmetric synthesis.

This guide provides an in-depth exploration of the core chemical and physical properties of 1,1-
dimethoxypropan-2-ol. It is designed to equip scientists with the technical insights and

practical knowledge required to effectively utilize this molecule in their research and

development endeavors, moving beyond a simple recitation of data to explain the causality

behind its behavior and application.

Molecular Structure and Core Identifiers
The foundational step in understanding the utility of 1,1-dimethoxypropan-2-ol is a thorough

characterization of its structure and fundamental properties. The molecule's architecture,
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featuring a stable acetal and a reactive alcohol, dictates its chemical behavior.

Figure 1: 2D Chemical Structure of 1,1-Dimethoxypropan-2-ol.

Table 1: Core Identifiers and Properties

Property Value Source(s)

IUPAC Name 1,1-dimethoxypropan-2-ol [1]

Synonyms

1,1-Dimethoxy-2-propanol,

Lactaldehyde dimethyl acetal,

2-Hydroxypropionaldehyde

dimethyl acetal

[2][3]

CAS Number 42919-42-6 (racemic) [1]

96503-30-9 ((R)-enantiomer) [4]

96503-29-6 ((S)-enantiomer)

Molecular Formula C₅H₁₂O₃ [1]

Molecular Weight 120.15 g/mol [1]

SMILES CC(C(OC)OC)O [1]

| InChIKey | PRAYXKGWSGUXQK-UHFFFAOYSA-N |[1] |

Physicochemical Properties
The physical properties of a reagent are critical for experimental design, influencing choices of

solvent, reaction temperature, and purification methods. While extensive experimental data for

1,1-dimethoxypropan-2-ol is not widely published, reliable predicted values and data from

commercial suppliers provide a strong working foundation.

Table 2: Physical Properties of 1,1-Dimethoxypropan-2-ol
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Property Value Comments Source(s)

Appearance Colorless liquid
Based on supplier
data for
enantiomers.

Boiling Point
160.2 ± 20.0 °C

(Predicted)

The presence of the

hydroxyl group

significantly increases

the boiling point

compared to the

related 1,1-

dimethoxypropane (bp

~88 °C) due to

hydrogen bonding.

[2][3]

Density
0.984 ± 0.06 g/cm³

(Predicted)

Slightly less dense

than water.
[2][3]

Flash Point 50 °C (93 °F)
Classified as a

flammable liquid.
[2][3]

pKa
14.90 ± 0.20

(Predicted)

Acidity of the

secondary alcohol

proton is typical for

simple aliphatic

alcohols.

[2]

| Solubility | No quantitative data available. | Expected to be miscible with water and common

organic solvents like alcohols, ethers, and chlorinated solvents due to the presence of both

polar (hydroxyl) and non-polar (alkyl, ether) moieties. | |

Synthesis and Manufacturing
From a strategic standpoint, the most direct and logical synthesis of 1,1-dimethoxypropan-2-
ol is the acid-catalyzed acetalization of its parent α-hydroxy aldehyde, lactaldehyde (2-

hydroxypropanal). This reaction is a cornerstone of carbonyl chemistry, serving as a robust

method for protecting the highly reactive aldehyde functional group.
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Figure 2: Synthetic workflow for 1,1-Dimethoxypropan-2-ol via acetalization.

Representative Experimental Protocol: Synthesis of 1,1-
Dimethoxypropan-2-ol
This protocol is a representative method based on well-established procedures for dimethyl

acetal formation.[5]

Reaction Setup: To a solution of lactaldehyde (1.0 eq) in anhydrous methanol (used in

excess, ~10-20 eq), add trimethyl orthoformate (1.5-2.0 eq) as a dehydrating agent. The use

of a dehydrating agent is critical; it consumes the water byproduct, driving the reaction

equilibrium towards the acetal product, thereby maximizing yield.

Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid

(e.g., 0.1 mol%) or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the

aldehyde, significantly increasing its electrophilicity and rendering it susceptible to

nucleophilic attack by methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1617257?utm_src=pdf-body-img
https://www.benchchem.com/product/b1617257?utm_src=pdf-body
https://www.benchchem.com/product/b1617257?utm_src=pdf-body
https://www.benchchem.com/product/b1617257?utm_src=pdf-body
https://www.organic-chemistry.org/protectivegroups/carbonyl/dimethylacetals.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction

progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas

Chromatography (GC), until the starting aldehyde is consumed.

Workup and Quenching: Upon completion, quench the acid catalyst by adding a mild base,

such as a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral. This

step is crucial to prevent acid-catalyzed hydrolysis of the product during purification.

Isolation: Remove the excess methanol and other volatiles under reduced pressure using a

rotary evaporator. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or

diethyl ether).

Purification: Combine the organic extracts, wash with brine to remove residual water and

inorganic salts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate the filtrate under reduced pressure to yield the crude product. Further

purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Utility
The synthetic value of 1,1-dimethoxypropan-2-ol is derived from the orthogonal reactivity of

its two functional groups: the acetal and the secondary alcohol. This allows for selective

manipulation of one group while the other remains intact, a key principle in multi-step synthesis.

Reactions of the Acetal Group
The dimethyl acetal serves as a robust protecting group for the aldehyde. It is stable to a wide

range of conditions, including strongly basic, nucleophilic, and reductive environments. Its

primary reactivity is acid-catalyzed hydrolysis, which regenerates the parent lactaldehyde.

1,1-Dimethoxypropan-2-ol Lactaldehyde + 2 CH₃OH

H₃O⁺ (aq. Acid)
Heat

Click to download full resolution via product page

Figure 3: Acid-catalyzed hydrolysis of the acetal group.
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This deprotection allows for the unmasking of the aldehyde at a desired stage in a synthetic

sequence, enabling subsequent reactions such as Wittig olefination, reductive amination, or

oxidation to the carboxylic acid.

Reactions of the Secondary Alcohol Group
The secondary hydroxyl group can undergo typical alcohol transformations while the acetal

remains protected. This is the cornerstone of its utility as a chiral building block.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1-

dimethoxy-2-propanone, using a variety of standard oxidizing agents (e.g., PCC, Swern

oxidation, DMP).

Esterification/Etherification: The hydroxyl group can be acylated to form esters (e.g., with

acyl chlorides or anhydrides) or alkylated to form ethers (e.g., Williamson ether synthesis),

allowing for further functionalization or the introduction of different protecting groups.

1,1-Dimethoxypropan-2-ol

Oxidation
[O] (e.g., PCC, DMP)

Esterification
R-COCl, Base

1,1-Dimethoxy-2-propanone 1,1-Dimethoxypropan-2-yl Ester

Click to download full resolution via product page

Figure 4: Key reactions of the secondary alcohol functionality.

Applications in Pharmaceutical and Drug
Development
The most significant application of 1,1-dimethoxypropan-2-ol in the pharmaceutical field is its

use as a chiral precursor. Nature provides lactaldehyde in enantiopure forms, which can be
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converted to the corresponding (R)- or (S)-acetals. These enantiopure synthons are valuable

starting materials for the total synthesis of complex natural products and active pharmaceutical

ingredients (APIs).

For instance, (R)-1,1-dimethoxy-2-propanol is a precursor to D-lactaldehyde. D-Lactaldehyde is

a key building block in modern biocatalysis and can be used to construct larger molecules with

defined stereochemistry, which is a critical requirement for drug efficacy and safety.

(R)-Lactic Acid
(from Chiral Pool)

Reduction (R)-Lactaldehyde
Acetal Protection

(CH₃OH, H⁺)
(R)-1,1-Dimethoxy-

propan-2-ol

Further Synthetic
Transformations

(e.g., etherification, coupling)

Complex Chiral
Target Molecule / API

Click to download full resolution via product page

Figure 5: Conceptual workflow for using the chiral acetal in synthesis.

Predicted Spectroscopic Analysis
While publicly accessible, experimentally verified spectra for 1,1-dimethoxypropan-2-ol are

limited, its structure allows for a reliable prediction of its key spectroscopic features. This

analysis is essential for reaction monitoring and product characterization.

¹H NMR Spectroscopy
(Predicted for CDCl₃, referencing TMS at 0 ppm)

~3.8-4.2 ppm (multiplet, 1H): The proton on C2 (-CH(OH)-). Its multiplicity will be complex

due to coupling with both the C1 proton and the C3 methyl protons.

~4.3-4.5 ppm (doublet, 1H): The proton on C1 (-CH(OCH₃)₂). It is coupled to the proton on

C2.

~3.4 ppm (singlet, 6H): The six equivalent protons of the two methoxy (-OCH₃) groups.

~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable

and depends on concentration and solvent. It may not show coupling.
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~1.1-1.2 ppm (doublet, 3H): The three protons of the methyl group at C3, coupled to the

proton on C2.

¹³C NMR Spectroscopy
(Predicted for CDCl₃, referencing solvent at 77.16 ppm)

~105-110 ppm: The acetal carbon (C1).

~65-70 ppm: The carbon bearing the hydroxyl group (C2).

~53-57 ppm: The two equivalent methoxy carbons.

~18-22 ppm: The methyl carbon (C3).

Infrared (IR) Spectroscopy
~3600-3200 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching

vibration from the alcohol group, indicative of hydrogen bonding.

~2990-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl and methoxy groups.

~1200-1000 cm⁻¹ (strong): Multiple strong C-O stretching bands. This region will be complex

due to the C-O bonds of the alcohol and the two C-O bonds of the acetal functionality.

Safety and Handling
1,1-Dimethoxypropan-2-ol is classified as a flammable liquid and vapor.[1] It may also cause

drowsiness or dizziness.[1] Therefore, proper safety precautions are essential.

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

heat, sparks, and open flames.

Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.
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Conclusion
As a Senior Application Scientist, it is my assessment that 1,1-dimethoxypropan-2-ol is a

chemical intermediate of significant practical value, particularly in its enantiopure forms. Its

bifunctional nature, combining a stable, protected aldehyde with a modifiable secondary

alcohol, provides a strategic advantage in the design of complex synthetic routes. While the

lack of extensive published experimental data requires a reliance on well-founded predictions

and analogies to similar structures, the fundamental chemistry of the molecule is robust and

predictable. This guide provides the necessary technical framework for researchers and drug

development professionals to confidently incorporate this versatile building block into their

synthetic programs, enabling the efficient construction of novel and complex molecular targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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